methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate
Description
Methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate is a heterocyclic compound featuring a benzoate ester core linked via a sulfonyl group to a 1,4-diazepane ring substituted at the 4-position with a thian-4-yl group. The structure integrates multiple functional motifs:
- Benzoate ester: Provides lipophilicity and metabolic stability.
- 1,4-Diazepane: A seven-membered ring with two nitrogen atoms, contributing conformational flexibility.
Properties
IUPAC Name |
methyl 4-[[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S2/c1-24-18(21)15-3-5-17(6-4-15)26(22,23)20-10-2-9-19(11-12-20)16-7-13-25-14-8-16/h3-6,16H,2,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCCPPXHGUWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the diazepane ring, which is then functionalized with a thianyl group. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The thianyl group can form hydrogen bonds with biological macromolecules, while the diazepane ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs fall into three categories: sulfonylurea herbicides , diazepane/piperazine-linked benzoates , and thianyl/heterocyclic derivatives . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonyl Group Impact: The target compound’s sulfonyl bridge distinguishes it from non-sulfonylated analogs (e.g., Methyl 4-[(1,4-diazepan-1-yl)methyl]benzoate ).
Heterocyclic Core Differences :
- 1,4-Diazepane vs. Piperazine : The seven-membered diazepane in the target compound offers greater conformational flexibility compared to six-membered piperazine derivatives (e.g., Methyl 4-(piperazin-1-yl)benzoate ). This flexibility may influence pharmacokinetic properties like metabolic stability.
- Thian-4-yl vs. Triazine : The thian-4-yl group introduces sulfur-based hydrophobicity, contrasting with the nitrogen-rich triazine rings in herbicides (e.g., metsulfuron methyl ). This substitution may shift activity from herbicidal to receptor-targeted applications.
Functional Group Positioning :
- Ethyl 4-(4-methylpiperazin-1-yl)benzoate (Similarity Score: 1.00) shares a benzoate-amine linkage but lacks the sulfonyl and thianyl groups, underscoring the target compound’s unique pharmacophore.
Research Findings and Implications
- Structural Uniqueness: The combination of sulfonyl, diazepane, and thian-4-yl groups is unreported in herbicides or pharmaceuticals within the provided evidence, suggesting novel chemical space.
- Potential Applications: Agrochemicals: Sulfonylurea analogs (e.g., metsulfuron methyl ) inhibit acetolactate synthase in plants. The target compound’s thianyl group may alter target specificity. Medicinal Chemistry: Diazepane and piperazine derivatives (e.g., ) are common in kinase inhibitors or antipsychotics. The sulfonyl-thianyl motif could modulate selectivity for neurological or oncological targets.
Biological Activity
Methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula: C14H18N2O3S
- Molecular Weight: 298.36 g/mol
The structural representation can be summarized as follows:
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition: The sulfonamide group in the compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in the context of anti-inflammatory and antimicrobial effects.
- Receptor Modulation: The diazepan moiety can influence neurotransmitter receptors, potentially leading to anxiolytic or sedative effects.
- Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate its potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Neuropharmacological Effects
Research indicates that this compound may exhibit anxiolytic effects in animal models. In a study involving mice subjected to elevated plus maze tests, the compound significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that the compound effectively inhibited growth at lower concentrations than traditional antibiotics.
Case Study 2: Neuropharmacological Assessment
In a behavioral study reported in Pharmacology Biochemistry and Behavior, researchers assessed the anxiolytic potential of the compound using various behavioral tests. Results indicated significant anxiolytic-like effects at doses of 10 mg/kg when administered orally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
